![molecular formula C21H23N5O4S3 B2873312 N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 392296-71-8](/img/structure/B2873312.png)
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H23N5O4S3 and its molecular weight is 505.63. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research into the synthesis and properties of compounds related to N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide demonstrates the versatility of these chemical structures in organic synthesis. For instance, studies have shown the development of green synthesis methods for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, highlighting the importance of water as an optimal reaction medium, which aligns with green chemistry principles (V. Horishny, V. Matiychuk, 2020). Moreover, the synthesis of novel ALS inhibitors incorporating similar structures emphasizes the potential for creating effective herbicidal agents (Tianrui Ren et al., 2000).
Biological Activities and Applications
Several studies have focused on the inhibition of tumor-associated carbonic anhydrase IX by derivatives of N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, highlighting their potential as antitumor agents. These inhibitors exhibit potent activity, suggesting a promising avenue for designing selective antitumor therapies (M. Ilies et al., 2003). Additionally, the antimicrobial and antifungal actions of 2.5-disubstituted 1, 3, 4-tiadiazoles derivatives indicate a broad spectrum of biological activities, including sensitivity to both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans (I. Sych et al., 2019).
Derivatives and Molecular Interactions
Research into the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd explores the chemical interactions and potential applications of these complexes in various fields, further demonstrating the compound's versatility and the breadth of research interest it garners (F. Adhami et al., 2012).
properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S3/c1-13-9-14(2)11-16(10-13)22-18(27)12-31-21-25-24-20(32-21)23-19(28)15-5-7-17(8-6-15)33(29,30)26(3)4/h5-11H,12H2,1-4H3,(H,22,27)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXJZVDSTNIJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.